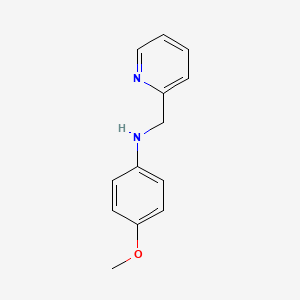

4-methoxy-N-(2-pyridinylmethyl)aniline

Description

Significance within Contemporary Chemical Science

While specific research on 4-methoxy-N-(2-pyridinylmethyl)aniline is not extensively documented in publicly available literature, the broader class of N-aryl-N-(pyridin-2-ylmethyl)amines, to which it belongs, holds considerable significance. These compounds are recognized for their versatile roles as ligands in coordination chemistry, intermediates in organic synthesis, and as scaffolds in medicinal chemistry.

Derivatives of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines. nih.govnih.gov Specifically, compounds with a 4-methoxyphenyl (B3050149) moiety have shown enhanced antiproliferative activity, suggesting that this structural feature is preferred for such biological applications. nih.gov For instance, certain tertiary diarylamine derivatives within this class have been identified as a novel class of tubulin polymerization inhibitors, which are significant in the development of anticancer agents. nih.gov

The structural motif of N-aryl-N-(pyridin-2-ylmethyl)amine allows for the formation of stable complexes with various transition metals. These complexes are investigated for their potential catalytic activities in a range of organic transformations. The pyridine (B92270) nitrogen and the secondary amine can act as a bidentate ligand, coordinating with a metal center to create a catalytically active species.

Historical Context of Related Chemical Architectures

The study of N-aryl-N-(pyridin-2-ylmethyl)amines is an extension of the broader research into aminopyridines and their derivatives. Historically, aminopyridines have been utilized as versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The ability of the pyridine ring and the amino group to coordinate with metal ions has made them a staple in the field of coordination chemistry for decades.

The development of synthetic methodologies to create unsymmetrical amines, such as the N-aryl-N-(pyridin-2-ylmethyl)amine scaffold, has allowed for the fine-tuning of the electronic and steric properties of these molecules. This has been crucial in the design of ligands for specific catalytic processes and in the development of molecules with targeted biological activities. For example, related secondary amines are important starting materials for the synthesis of dithiocarbamates and various dyes. semanticscholar.org The synthesis of related structures, such as N-methyl-p-anisidine, has been explored for applications including their use as additives. semanticscholar.org

Scope of Academic Inquiry for the Chemical Compound

The academic inquiry into this compound and its related compounds encompasses a variety of research areas. The synthesis of these molecules is a primary focus, with researchers exploring different methods to achieve high yields and purity. Common synthetic routes include the reductive amination of p-anisidine (B42471) with 2-pyridinecarboxaldehyde (B72084) or the nucleophilic substitution of a leaving group on the pyridine ring with 4-methoxyaniline.

Characterization of these compounds is typically carried out using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, to confirm their molecular structure.

In the realm of medicinal chemistry, studies often involve the biological evaluation of these compounds for various therapeutic activities. This includes in vitro assays to determine their efficacy against specific biological targets, such as enzymes or receptors, and cytotoxicity assays to assess their potential as anticancer agents. nih.govnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5444-88-2 |

| Molecular Formula | C13H14N2O |

| Molecular Weight | 214.26 g/mol |

| IUPAC Name | 4-methoxy-N-(pyridin-2-ylmethyl)aniline |

This data is compiled from publicly available chemical databases. prepchem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

4334-27-4 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

4-methoxy-N-(pyridin-2-ylmethyl)aniline |

InChI |

InChI=1S/C13H14N2O/c1-16-13-7-5-11(6-8-13)15-10-12-4-2-3-9-14-12/h2-9,15H,10H2,1H3 |

InChI Key |

VZYUNDIQWDHYLW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Strategic Approaches to Compound Synthesis

The design of a viable synthesis for a target molecule begins with a logical deconstruction of its structure to identify readily available starting materials.

Retrosynthetic analysis is a technique used to plan a synthesis by breaking down the target molecule into simpler, commercially available precursors. lakotalakes.com For 4-methoxy-N-(2-pyridinylmethyl)aniline, two primary disconnections are most logical:

C-N Bond Disconnection: The most apparent disconnection is at the C-N bond between the aniline (B41778) nitrogen and the methylene (B1212753) bridge. This bond is typically formed via nucleophilic substitution or reductive amination. This disconnection leads to two key synthons: a 4-methoxyphenylamine (p-anisidine) synthon and a 2-pyridinylmethyl cation synthon. These correspond to the starting materials p-anisidine (B42471) and a 2-(halomethyl)pyridine or 2-pyridinecarboxaldehyde (B72084).

C-C Bond Disconnection: An alternative, though less common, disconnection could be at the C-C bond between the pyridine (B92270) ring and the methylene group. This is a more complex approach and is generally less favored than C-N bond formation strategies.

The primary retrosynthetic pathway suggests that the most straightforward synthesis involves reacting p-anisidine with a suitable 2-pyridinylmethyl electrophile. This can be accomplished via two main forward-synthesis approaches:

Reductive Amination: The reaction of 2-pyridinecarboxaldehyde with p-anisidine to form an intermediate imine, which is then reduced in situ to the target secondary amine.

Nucleophilic Substitution: The reaction of p-anisidine with 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine.

The synthesis of the precursors for this compound is rooted in classic organic chemistry.

Aniline Derivatives: The synthesis of anilines has evolved significantly over time. Early methods involved the reduction of nitroaromatics, such as the Zinin reaction (1842), which used sulfide (B99878) salts, and the Béchamp reduction (1854), which employed iron in acidic media. wikipedia.orgbritannica.com These stoichiometric reductions paved the way for modern catalytic hydrogenation, which uses catalysts like palladium, platinum, or nickel to reduce nitroarenes to anilines with high efficiency and cleaner reaction profiles. google.com Modern methods also include amination of aryl halides through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.org

Pyridine Derivatives: The construction of the pyridine ring itself has been a subject of extensive study. The Hantzsch pyridine synthesis (1881) was a foundational method, typically involving the condensation of a β-keto acid, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized. wikipedia.org Another classic method is the Chichibabin pyridine synthesis (1924), which involves the condensation of aldehydes or ketones with ammonia. wikipedia.org While effective, these methods often had limitations in yield and scope. Modern approaches now allow for more precise functionalization of pre-existing pyridine rings, which is often a more efficient path to specifically substituted pyridines like 2-pyridinecarboxaldehyde. baranlab.org

Modern Synthetic Techniques for the Chemical Compound

Contemporary synthesis of this compound benefits from advanced methodologies that improve efficiency, yield, and sustainability.

Catalysis is central to the efficient synthesis of this compound. In the reductive amination pathway, a variety of reducing agents can be used, but catalytic hydrogenation over a metal catalyst (e.g., Pd/C) is a clean and effective method.

For nucleophilic substitution routes, transition metal catalysis is often employed. For instance, coupling reactions between substituted 2-chloropyridines and anilines can be facilitated by palladium catalysts. nih.gov These catalytic systems operate under milder conditions than traditional methods and can offer high yields. nih.gov Dehydrogenation catalysts are also used in related syntheses where a cyclohexanone (B45756) derivative reacts with an aniline to form a diphenylamine (B1679370) structure. google.com

Table 1: Overview of Catalytic Systems in Aniline and Pyridine Derivative Synthesis

| Catalytic Reaction | Catalyst Example | Application | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C), Raney Nickel | Reduction of nitroarenes to anilines; reduction of imines in reductive amination. | google.com |

| SNAr/Oxidation | (None for SNAr, NaOCl for oxidation) | Synthesis of aryl pyridyl sulfones, demonstrating a tandem process. | acs.org |

| Buchwald-Hartwig Amination | Palladium-phosphine complexes | Coupling of aryl halides with amines to form C-N bonds. | wikipedia.org |

| Lewis Base Catalysis | Pyridine | Acts as a catalyst in acylation reactions. | biosynce.com |

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.net For the synthesis of pyridine and aniline derivatives, these principles are increasingly applied. Key strategies include:

Use of Catalysts: Catalytic reactions are preferred over stoichiometric ones as they reduce waste. biosynce.comrasayanjournal.co.in

Atom Economy: Designing reactions, such as one-pot multicomponent reactions, where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov

Safer Solvents: Utilizing environmentally benign solvents like water or ethanol, or even performing reactions under solvent-free conditions. biosynce.comresearchgate.net A patent for a related compound, 4-methoxy-2,2',6'-trimethyldiphenylamine, describes a process that removes water from the reaction system to improve yield, highlighting process optimization. google.com The development of continuous flow reactors for reactions like nitration also enhances safety and control over reaction conditions. google.com

Modern heating and reaction technologies have significantly impacted the synthesis of heterocyclic compounds.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. researchgate.netsphinxsai.com Unlike conventional heating, which transfers heat via conduction, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This often results in dramatic reductions in reaction time, increased yields, and cleaner products. ajrconline.orgijpsjournal.com For the synthesis of N-aryl pyridine derivatives, microwave-assisted nucleophilic substitution reactions have been shown to be highly effective. nih.govrsc.org For example, the coupling of 2-chloropyridines with anilines can be completed in minutes under microwave irradiation, compared to many hours with conventional heating. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Reaction

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of 2,4,5-triphenylimidazole | Conventional | > 1 hour | Moderate | ijpsjournal.com |

| Synthesis of 2,4,5-triphenylimidazole | Microwave | ~7 minutes | Good | sphinxsai.comijpsjournal.com |

| Synthesis of N-Arylpyridin-2-amine | Conventional (Room Temp) | 12-24 hours | Varies | nih.gov |

| Synthesis of N-Arylpyridin-2-amine | Microwave (120-160 °C) | 10-30 minutes | Varies | nih.gov |

Flow Chemistry: Continuous flow chemistry, where reactants are pumped through a reactor, offers enhanced control over reaction parameters like temperature and time. google.com This methodology is particularly advantageous for highly exothermic or hazardous reactions, such as nitration, which can be a step in the synthesis of aniline precursors. A method for synthesizing 4-methoxy-2-nitroaniline (B140478) using a continuous flow reactor has been developed to improve safety, reduce the formation of isomers, and increase yield and purity. google.com

Mechanistic Elucidation of Synthetic Transformations

The formation of the C-N bond in this compound is most commonly accomplished via a nucleophilic substitution reaction. In this transformation, the nitrogen atom of p-anisidine acts as a nucleophile, attacking the electrophilic carbon of the 2-pyridinylmethyl group. The specific nature of the electrophile, typically a 2-picolyl halide (e.g., 2-picolyl chloride), and the reaction conditions will dictate the precise mechanistic pathway.

Reaction Pathway Analysis and Intermediate Identification

The N-alkylation of p-anisidine with a 2-picolyl halide is best described by the S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. chemicalnote.compharmaguideline.comlibretexts.org This pathway involves a single, concerted step where the nucleophilic attack by the aniline nitrogen and the departure of the leaving group (e.g., chloride) occur simultaneously.

Reaction Pathway:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-anisidine attacks the methylene carbon of the 2-picolyl halide. This attack occurs from the backside, opposite to the carbon-halogen bond. chemicalnote.compharmaguideline.com

Transition State: A high-energy transition state is formed where the nitrogen atom is partially bonded to the carbon, and the carbon-halogen bond is partially broken. chemicalnote.compharmaguideline.com The geometry around the methylene carbon is trigonal bipyramidal.

Product Formation: As the new C-N bond fully forms, the C-X bond breaks completely, with the halogen leaving as a halide ion. This results in the formation of the protonated product, 4-methoxy-N-(2-pyridinylmethyl)anilinium halide.

Deprotonation: A subsequent deprotonation step, often facilitated by a mild base or another molecule of the aniline starting material, yields the final neutral product, this compound.

Intermediate Identification:

The primary intermediate in this reaction is the transition state itself. Due to its high energy and fleeting existence, it is not directly observable but is a key feature of the S\textsubscript{N}2 pathway. The protonated product , 4-methoxy-N-(2-pyridinylmethyl)anilinium halide, can be considered a more stable intermediate that is readily converted to the final product upon workup.

In some related synthetic approaches, such as the "borrowing hydrogen" or "hydrogen autotransfer" reactions utilizing 2-pyridinemethanol, different intermediates are proposed. rsc.orgrsc.orgnih.gov These catalyzed reactions are thought to proceed through the initial oxidation of the alcohol to 2-pyridinecarboxaldehyde. This aldehyde then condenses with p-anisidine to form an imine intermediate . Subsequent reduction of the imine, often by a metal hydride species generated in the initial oxidation step, yields the final secondary amine product. nih.gov

It is also worth noting that for highly reactive benzylic-type halides, a competing S\textsubscript{N}1 (unimolecular nucleophilic substitution) mechanism could be possible, which would proceed through a carbocation intermediate . researchgate.net The stability of a potential 2-pyridinylmethyl cation, resonance-stabilized by the pyridine ring, might suggest the possibility of an S\textsubscript{N}1 pathway under certain conditions (e.g., polar protic solvents, strongly activating substituents). However, the S\textsubscript{N}2 pathway is generally favored for primary halides like 2-picolyl chloride.

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those based on Density Functional Theory (DFT), have been pivotal in characterizing the fundamental electronic and structural properties of aromatic amines and pyridine (B92270) derivatives. While direct computational studies on 4-methoxy-N-(2-pyridinylmethyl)aniline are not extensively reported in publicly available literature, the behavior of this molecule can be reliably inferred from studies on closely related compounds.

DFT has become a standard method for the computational investigation of organic molecules due to its excellent balance of accuracy and computational cost.

DFT calculations are crucial for understanding the electronic environment of this compound. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to study intramolecular interactions. For similar molecules, NBO analysis has revealed significant hyperconjugative interactions, which contribute to the stabilization of the molecular structure. These interactions typically involve the delocalization of electron density from lone pair orbitals to antibonding orbitals.

Table 1: Representative Frontier Molecular Orbital Energies for a Related Aniline (B41778) Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -5.58 |

| LUMO | -1.12 |

| HOMO-LUMO Gap | 4.46 |

DFT calculations are widely used to predict various spectroscopic properties, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. Time-dependent DFT (TD-DFT) is particularly effective for simulating UV-Visible spectra.

For this compound, the calculated vibrational frequencies would allow for the assignment of characteristic bands in the experimental IR and Raman spectra. Key vibrational modes would include the N-H stretching, C-N stretching, and the aromatic C-H and C=C stretching vibrations of both the pyridine and aniline rings. The methoxy (B1213986) group would also exhibit characteristic C-O stretching and CH3 bending vibrations.

The predicted UV-Visible spectrum would likely show absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic systems. The specific wavelengths of these absorptions would be influenced by the electronic communication between the methoxy-substituted aniline ring and the pyridinylmethyl moiety.

While DFT is the most commonly used method, ab initio methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can also be employed for higher accuracy in electronic structure calculations, albeit at a greater computational expense. Semi-empirical methods, being less computationally demanding, can be useful for preliminary studies of large systems, though they are generally less accurate than DFT and ab initio methods. For a molecule of this size, DFT remains the most practical and reliable approach for a comprehensive theoretical study.

Density Functional Theory (DFT) Applications

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior and conformational landscape of molecules.

The flexibility of this compound arises from the rotation around the single bonds connecting the aniline nitrogen to the methylene (B1212753) bridge and the methylene bridge to the pyridine ring. Conformational analysis aims to identify the most stable three-dimensional arrangement of the atoms.

The dihedral angle between the planes of the aniline and pyridine rings is a key determinant of the molecule's conformation and its electronic properties. Studies on the related N-Benzyl-pyridin-2-amine have shown a significant dihedral angle between the benzene (B151609) and pyridine rings, which is 67.63 (8)°. A similar non-planar conformation would be expected for this compound, which would impact the degree of electronic conjugation between the two aromatic systems.

Tautomerism is another important aspect to consider. For this compound, amine-imine tautomerism is a possibility, although the amine tautomer is generally expected to be significantly more stable. Computational studies can quantify the energy difference between the tautomers, providing a measure of their relative populations at equilibrium.

Investigation of Intermolecular Interactions and Solvent Effects

No specific studies detailing the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces, π-π stacking) or the influence of different solvents on the properties of this compound have been found.

Computational Reaction Pathway Analysis

Transition State Characterization and Activation Energy Determination

There is no available data on the characterization of transition states or the determination of activation energies for the formation or reactions of this compound.

Prediction of Reaction Outcomes and Selectivity

Computational predictions regarding the reaction outcomes and selectivity for the synthesis or further reactions of this compound are not present in the surveyed literature.

Based on a comprehensive search of scientific literature, there is a notable absence of published research focusing specifically on the coordination chemistry of the compound “this compound.”

Detailed studies required to construct the requested article, including analyses of its chelation behavior, specific methodologies for the synthesis of its metal complexes, and their subsequent characterization by X-ray crystallography or spectroscopic methods, are not available in the public scientific domain.

While research has been conducted on structurally related ligands, such as derivatives of di(2-picolyl)amine or various Schiff bases containing methoxy-aniline moieties, the strict requirement to focus solely on “this compound” prevents the inclusion of data from these distinct chemical entities.

Consequently, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline and content requirements for this specific compound.

Coordination Chemistry and Ligand Design

Reactivity and Stability of Coordination Compounds

The reactivity and stability of coordination compounds derived from 4-methoxy-N-(2-pyridinylmethyl)aniline are crucial for their potential applications. These properties are governed by factors such as the nature of the metal center, the coordination geometry, and the electronic effects of the ligand.

Ligand Exchange Dynamics and Mechanism

The lability of ligands in a coordination sphere is a key determinant of a complex's ability to participate in catalytic cycles. Studies on palladium(II) complexes of this compound, specifically of the type [Pd(L)Cl2] where L is the bidentate ligand, have shed light on their ligand exchange dynamics.

Research has shown that in these square-planar palladium(II) complexes, the chloride ligand positioned trans to the pyridinyl nitrogen is more labile and is substituted first. researchgate.net This is attributed to the strong trans effect of the pyridine (B92270) ring compared to the amine group. The mechanism of this substitution is influenced by the electronic properties of the aniline (B41778) ring. The rate of substitution of the chloride ligand by nucleophiles, such as thiourea, is observed to increase when electron-withdrawing groups are present on the phenyl moiety and decrease with electron-donating groups. researchgate.net This suggests that the electron density at the palladium center, modulated by the substituent on the aniline ring, plays a critical role in the ligand exchange process. While detailed mechanistic studies (associative, dissociative, or interchange) for this specific compound are not extensively documented, the observed electronic effects are consistent with mechanisms where the formation of the transition state is sensitive to the electrophilicity of the metal center.

Redox Chemistry of Metal Complexes and Ligand-Centered Transformations

The redox behavior of metal complexes is fundamental to their application in redox catalysis. While specific electrochemical data for complexes of this compound are not widely reported in the literature, the general behavior of similar palladium(II) complexes with pyridyl-amine ligands suggests that both metal-centered and ligand-centered redox processes are possible.

Palladium(II) complexes can undergo both oxidation (to Pd(III) or Pd(IV)) and reduction (to Pd(I) or Pd(0)). The redox potential for these processes is highly dependent on the nature of the ligands in the coordination sphere. The presence of the electron-donating methoxy (B1213986) group on the aniline ring of this compound would be expected to increase the electron density on the palladium center, making it more susceptible to oxidation compared to complexes with unsubstituted aniline moieties.

Furthermore, the pyridyl-aniline framework itself can be redox-active. In some cases, the ligand can be oxidized or reduced, leading to the formation of ligand radicals. These ligand-centered transformations can play a crucial role in catalytic cycles, for example, by facilitating electron transfer steps. While no specific studies on ligand-centered transformations for this compound complexes have been found, this remains an area of potential interest for future research.

Applications in Catalysis Research

The coordination complexes of this compound have shown promise in the field of catalysis, particularly in polymerization reactions.

Homogeneous Catalysis Utilizing Metal Complexes

Palladium(II) complexes of this compound have been successfully employed as catalysts in homogeneous polymerization reactions. Specifically, the complex [Pd(this compound)Cl2] has been investigated as a catalyst for the polymerization of methyl methacrylate (B99206) (MMA). researchgate.net

In the presence of a co-catalyst, modified methylaluminoxane (B55162) (MMAO), this palladium complex demonstrates significant catalytic activity, producing high molecular weight poly(methyl methacrylate) (PMMA). researchgate.net The resulting polymer exhibits a syndio-enriched tacticity.

Table 1: Catalytic Activity of [Pd(this compound)Cl2] in Methyl Methacrylate (MMA) Polymerization

| Catalyst | Co-catalyst | Temperature (°C) | Activity (g PMMA / (mol Pd * h)) | Molecular Weight ( g/mol ) | Syndiotacticity (rr) |

| [Pd(L)Cl2]* | MMAO | 60 | 3.80 x 10⁴ | 9.12 x 10⁵ | ~0.68 |

*L = this compound. Data sourced from a study on related palladium complexes. researchgate.net

The catalytic activity is influenced by the electronic and steric properties of the ligand. The introduction of a methyl group on the amine nitrogen of the ligand has been shown to have an adverse effect on the catalytic activity, although the syndiotacticity of the resulting polymer remains largely unaffected. researchgate.net This highlights the sensitivity of the catalytic performance to even subtle changes in the ligand structure.

Heterogeneous Catalytic Systems Development

The development of heterogeneous catalysts is a key area of research aimed at improving catalyst recyclability and process efficiency. While there is no specific literature detailing the immobilization of this compound or its complexes onto solid supports to create heterogeneous catalysts, this remains a viable and interesting avenue for future exploration.

In principle, the ligand or its pre-formed metal complexes could be anchored to various support materials such as silica, alumina, or polymers. This could be achieved through covalent attachment via functionalization of the aniline or pyridine ring, or through non-covalent interactions. The resulting heterogeneous catalysts could then be applied in a range of catalytic transformations, potentially offering advantages in terms of separation and reuse compared to their homogeneous counterparts.

Structure-Activity Relationships in Catalytic Performance

The relationship between the structure of a catalyst and its activity is a cornerstone of catalyst design. For palladium complexes of N-(2-pyridinylmethyl)aniline derivatives, including the 4-methoxy substituted variant, several key structure-activity relationships have been identified in the context of methyl methacrylate polymerization. researchgate.net

Steric Effects: The steric environment around the metal center is also critical. The introduction of a bulky N-methyl group on the amine linker was found to decrease the catalytic activity. researchgate.net This suggests that the accessibility of the catalytic site for the incoming monomer is a key factor in determining the reaction rate.

These observations underscore the delicate interplay of electronic and steric factors in dictating the catalytic performance of these complexes. A systematic variation of the substituents on both the pyridine and aniline rings could lead to a more comprehensive understanding of these relationships and pave the way for the rational design of more efficient catalysts.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the p-methoxyphenyl group, the pyridinyl group, the bridging methylene (B1212753) (CH₂) group, and the amine (NH) proton. The ¹³C NMR spectrum will similarly display unique resonances for each carbon atom in the molecule.

Predicted ¹H and ¹³C NMR Data for 4-methoxy-N-(2-pyridinylmethyl)aniline ¹H NMR:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Methoxy (B1213986) (CH₃O) | ~3.77 | Singlet | N/A |

| Methylene (CH₂) | ~4.3-4.4 | Singlet (or Doublet if coupled to NH) | ~5-6 (if coupled) |

| Amine (NH) | ~4.0-5.0 | Broad Singlet | N/A |

| Aniline (B41778) H-2, H-6 | ~6.65 | Doublet | ~9.0 |

| Aniline H-3, H-5 | ~6.85 | Doublet | ~9.0 |

| Pyridine (B92270) H-6 | ~8.50 | Doublet | ~4.5 |

| Pyridine H-3 | ~7.30 | Doublet | ~7.5 |

| Pyridine H-4 | ~7.65 | Triplet of Doublets | ~7.5, 1.8 |

¹³C NMR:

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methoxy (CH₃O) | ~55.8 |

| Methylene (CH₂) | ~49.0-50.0 |

| Aniline C-1 | ~141-142 |

| Aniline C-4 | ~152.0 |

| Aniline C-2, C-6 | ~114.0 |

| Aniline C-3, C-5 | ~114.9 |

| Pyridine C-2 | ~158-159 |

| Pyridine C-6 | ~149.0 |

| Pyridine C-4 | ~136.5 |

| Pyridine C-3 | ~122.0 |

Note: These predictions are based on comparative analysis with compounds like N-benzyl-4-methoxyaniline and N-(2-bromobenzyl)-4-methoxyaniline.

Multi-Dimensional NMR Techniques for Connectivity and Conformation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

COSY: A ¹H-¹H COSY experiment would reveal the coupling network within the aromatic rings. For instance, it would show correlations between the adjacent protons on the pyridine ring (H-3 through H-6) and the ortho- and meta-protons on the aniline ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the methoxy, methylene, and aromatic groups to their corresponding carbon signals listed in the table above.

Solid-State NMR Spectroscopy for Bulk Characterization

While solution-state NMR elucidates the structure of individual molecules, solid-state NMR (ssNMR) provides information about the molecule in its bulk, crystalline form. No ssNMR studies have been published for this compound. However, such an analysis could reveal valuable information about its solid-state conformation, crystal packing, and the presence of polymorphism. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) would provide insights into the different crystalline environments, which can be crucial for materials science applications.

Vibrational Spectroscopy (Infrared and Raman) in Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Assignment of Characteristic Vibrational Modes

The vibrational spectrum of this compound is expected to show a combination of bands corresponding to the aniline, pyridine, and methoxy functional groups. The successful formation of the secondary amine can be confirmed by the presence of an N-H stretching band and the absence of the characteristic C=O stretch of an aldehyde precursor and the primary amine (-NH₂) bands of the aniline reactant.

Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region |

|---|---|---|

| N-H Stretch | 3350-3450 | Infrared |

| Aromatic C-H Stretch | 3000-3100 | Infrared/Raman |

| Aliphatic C-H Stretch (CH₂, CH₃) | 2850-2980 | Infrared/Raman |

| Aromatic C=C/C=N Stretch | 1450-1610 | Infrared/Raman |

| N-H Bend | 1500-1550 | Infrared |

| C-N Stretch (Aryl-N, Alkyl-N) | 1250-1350 | Infrared/Raman |

| Asymmetric C-O-C Stretch (Aryl-O-CH₃) | 1230-1270 | Strong in Infrared |

| Symmetric C-O-C Stretch (Aryl-O-CH₃) | 1020-1050 | Infrared |

In-situ Spectroscopic Monitoring of Reactions

In-situ spectroscopy allows for real-time monitoring of a chemical reaction, providing valuable kinetic and mechanistic insights. The synthesis of this compound, for example via the reductive amination of p-anisidine (B42471) and pyridine-2-carbaldehyde, could be monitored effectively using FTIR or Raman spectroscopy. By inserting a probe into the reaction vessel, one could observe the disappearance of the strong carbonyl (C=O) stretching band of the aldehyde at approximately 1700 cm⁻¹ and the emergence of the C=N stretching vibration of the intermediate Schiff base, followed by the appearance of the N-H stretching vibration of the final secondary amine product around 3400 cm⁻¹. This allows for precise determination of reaction completion and optimization of reaction conditions.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence (emission) techniques, probes the electronic transitions within a molecule, providing information on its chromophores and potential as a photophysically active material.

The UV-Visible absorption spectrum of this compound is expected to be dominated by π→π* transitions originating from its two aromatic systems: the p-methoxyaniline and the pyridine rings. The spectrum of aniline vapor shows absorption bands around 285 nm and 230 nm. The presence of the electron-donating methoxy group on the aniline ring and the linkage to the pyridine system would likely cause a bathochromic (red) shift in these transitions. It is predicted that the compound will exhibit strong absorption bands in the 250-350 nm range. Solvatochromic studies, where spectra are recorded in solvents of varying polarity, could reveal information about the nature of the electronic transitions and the change in dipole moment upon excitation.

While specific emission data for this compound is not published, many substituted anilines and pyridine derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to an absorption maximum, the molecule could exhibit photoluminescence. The emission spectrum would typically be a mirror image of the lowest energy absorption band and would provide information on the energy of the first excited singlet state (S₁). The quantum yield and lifetime of the fluorescence would be key parameters in evaluating its potential for applications in sensors, probes, or organic light-emitting diodes (OLEDs).

Investigation of Electronic Transitions and Molecular Orbitals

The electronic properties of this compound are governed by the interplay between the electron-rich 4-methoxyaniline group and the electron-deficient pyridine ring. The study of electronic transitions and molecular orbitals through a combination of experimental spectroscopy and computational modeling offers deep insights into this relationship.

The ultraviolet-visible (UV-Vis) absorption spectrum of aniline and its derivatives typically displays characteristic bands corresponding to π-π* and n-π* electronic transitions. researchgate.net In this compound, the methoxy group acts as an auxochrome, which can cause a bathochromic (red) shift of these absorption bands compared to unsubstituted aniline. The electronic transitions are primarily associated with the aromatic rings and the non-bonding electrons of the nitrogen and oxygen atoms.

Theoretical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for visualizing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For a molecule with a donor-acceptor structure like this compound, the HOMO is generally localized on the electron-donating portion (the 4-methoxyaniline moiety), while the LUMO is concentrated on the electron-accepting portion (the pyridine ring). This spatial separation of the frontier molecular orbitals is characteristic of intramolecular charge transfer (ICT) compounds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties. A smaller HOMO-LUMO gap typically corresponds to a lower energy electronic transition, resulting in absorption at longer wavelengths. Computational studies on structurally related molecules, such as thiophene (B33073) sulfonamide derivatives, have demonstrated that the nature and position of substituents can significantly modulate the HOMO-LUMO gap and, consequently, the electronic absorption spectra. mdpi.com

Table 1: Theoretical Frontier Molecular Orbital Characteristics for a Representative Donor-Acceptor Compound

| Parameter | Value (eV) | Description |

| HOMO Energy | -5.8 | Energy of the Highest Occupied Molecular Orbital, localized on the donor. |

| LUMO Energy | -1.9 | Energy of the Lowest Unoccupied Molecular Orbital, localized on the acceptor. |

| HOMO-LUMO Gap | 3.9 | Energy difference, indicative of the energy of the first electronic transition. |

Note: The data in this table is illustrative for a representative donor-acceptor molecule and not specific experimental data for this compound.

Photophysical Properties and Solvatochromic Behavior

The photophysical properties of this compound, particularly its fluorescence characteristics, are intrinsically linked to its electronic structure. As a molecule with donor-acceptor characteristics, it is expected to exhibit interesting solvatochromic behavior, where the absorption and emission spectra are sensitive to the polarity of the solvent. nih.gov

Upon excitation with light of an appropriate wavelength, the molecule transitions to an excited state. In polar solvents, the excited state, which possesses a greater degree of charge separation (a larger dipole moment) than the ground state, is stabilized to a greater extent. This differential stabilization of the ground and excited states leads to a bathochromic shift (a shift to longer wavelengths) in the emission spectrum as the solvent polarity increases. This phenomenon is known as positive solvatochromism.

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can also be influenced by the solvent environment. In some donor-acceptor systems, the quantum yield may decrease in more polar solvents due to the stabilization of non-radiative decay pathways. The study of photophysical properties in a range of solvents with varying polarities can, therefore, provide valuable information about the nature of the excited state. nih.gov

Table 2: Expected Solvatochromic Shift for this compound in Different Solvents

| Solvent | Polarity Index | Expected Absorption Max (λmax, nm) | Expected Emission Max (λmax, nm) |

| Hexane | 0.1 | ~300 | ~380 |

| Toluene | 2.4 | ~305 | ~395 |

| Dichloromethane | 3.1 | ~310 | ~410 |

| Acetonitrile | 5.8 | ~315 | ~430 |

| Methanol | 6.6 | ~318 | ~440 |

Note: The data in this table is hypothetical and illustrates the expected trend for a molecule exhibiting positive solvatochromism. It is not based on experimental measurements for this compound.

Mass Spectrometry Techniques in Molecular Characterization

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a crucial tool for the unambiguous identification of a compound by providing a highly accurate measurement of its mass. This accuracy allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would be used to confirm its elemental composition of C₁₃H₁₄N₂O.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₄N₂O |

| Monoisotopic Mass (Calculated) | 214.11061 u |

| Expected [M+H]⁺ Ion (Calculated) | 215.11842 u |

| Mass Accuracy Requirement | < 5 ppm |

Note: The data in this table is calculated based on the known atomic masses and represents the expected values in an HRMS experiment.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. This "fingerprint" can be used to confirm the identity of the compound and to elucidate its structure.

For this compound, the protonated molecule [M+H]⁺ would be the precursor ion for MS/MS analysis. The fragmentation is expected to occur at the weakest bonds and lead to the formation of stable neutral molecules and fragment ions. Studies on related benzylpyridinium ions have shown that a common fragmentation pathway involves the cleavage of the C-N bond connecting the benzyl-type group and the pyridine. nih.gov

The proposed key fragmentation pathways for this compound would likely involve:

Cleavage of the benzylic C-N bond: This would be expected to be a major fragmentation pathway, leading to the formation of a stable pyridin-2-ylmethyl cation (m/z 92) or a 4-methoxyaniline radical cation (m/z 123) and the corresponding neutral fragment.

Formation of a tropylium-type ion: Rearrangement followed by fragmentation is a possibility in such systems, which could lead to the formation of a tropylium (B1234903) ion (m/z 91) through the loss of the methoxy-aniline moiety. nih.gov

Loss of the methoxy group: Fragmentation could also be initiated by the loss of a methyl radical (CH₃•) from the methoxy group, followed by further fragmentation.

Table 4: Plausible Fragmentation Pathways and Expected Fragment Ions in MS/MS of [C₁₃H₁₄N₂O+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Ion (m/z) |

| 215.1 | [C₇H₈NO]⁺ | C₆H₇N | 122.1 |

| 215.1 | [C₆H₈N]⁺ | C₇H₇NO | 92.1 |

| 215.1 | [C₇H₇]⁺ | C₆H₈N₂O | 91.1 |

Note: The fragmentation pathways and m/z values in this table are proposed based on the chemical structure of this compound and fragmentation patterns of similar compounds. They are not based on direct experimental data for the specific compound.

Advanced Applications and Future Research Directions

Supramolecular Chemistry and Self-Assembly Processes

The non-covalent interactions dictated by the methoxy (B1213986), amine, and pyridine (B92270) functionalities of 4-methoxy-N-(2-pyridinylmethyl)aniline make it an excellent candidate for the construction of complex supramolecular architectures. The interplay of hydrogen bonding, π-π stacking, and potential metal coordination offers a versatile toolkit for self-assembly.

Host-Guest Interactions

The structure of this compound allows it to potentially act as both a host and a guest in supramolecular complexes. The secondary amine and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. The electron-rich aromatic rings are well-suited for engaging in π-π stacking and cation-π interactions.

In host-guest chemistry, molecules form complexes through non-covalent forces. google.com this compound could, for instance, encapsulate small organic molecules or ions within a cavity formed by the self-assembly of several of its molecules. Conversely, it could act as a guest, binding to larger macrocyclic hosts such as cyclodextrins, calixarenes, or cucurbiturils. depaul.edu The binding within these hosts would be driven by a combination of hydrophobic effects and specific interactions with the host's cavity. For example, the methoxyphenyl group could be included within the hydrophobic cavity of a cyclodextrin, while the pyridinylmethyl moiety could interact with the host's rim. depaul.edu

Table 1: Potential Non-Covalent Interactions Involving this compound in Host-Guest Systems

| Interaction Type | Participating Functional Groups | Potential Role |

| Hydrogen Bonding | Secondary Amine (N-H), Pyridine Nitrogen | Donor and Acceptor |

| π-π Stacking | Aniline (B41778) Ring, Pyridine Ring | Aromatic System Interactions |

| Cation-π Interactions | Aromatic Rings | Binding of Cations |

| Metal Coordination | Pyridine Nitrogen, Secondary Amine | Ligand for Metal Ions |

| Hydrophobic Interactions | Methoxy and Alkyl Groups | Driving force for encapsulation |

Assembly of Nanostructures

The self-assembly of small organic molecules into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. researchgate.net Aniline and its derivatives are known to self-assemble into various morphologies, including nanoparticles, nanofibers, and nanotubes. depaul.edu The process is often guided by the specific reaction conditions and the nature of substituents on the aniline ring.

For this compound, the presence of the pyridyl group introduces an additional level of control over the self-assembly process. The pyridine nitrogen can coordinate with metal ions, leading to the formation of metallo-supramolecular polymers and coordination-driven self-assembly. depaul.edunih.govrsc.org For instance, the reaction with suitable metal salts could trigger the formation of one-dimensional chains, two-dimensional networks, or discrete three-dimensional cages. The resulting nanostructures would have properties dependent on both the organic ligand and the coordinated metal ion. Research on related poly(o-methoxyaniline) has shown the formation of hollow nanospheres, indicating the propensity of methoxy-substituted anilines to form ordered nanoscale architectures. nih.gov

Materials Science Interface

The reactive nature of the aniline and pyridine moieties in this compound suggests its utility as a monomer or a key building block in the synthesis of advanced materials with tailored properties.

Polymerization and Macromolecular Chemistry Applications

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. scirp.orgnih.gov The properties of PANI can be significantly altered by substituting the aniline monomer. The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation. nih.gov

The presence of the methoxy group in this compound would likely influence the electronic properties and processability of the resulting polymer. The polymerization of other aniline derivatives has been shown to yield polymers with interesting characteristics, such as solubility in common organic solvents and sensitivity to various analytes, making them suitable for applications in chemical sensors. scirp.orgnih.govnih.gov The polymerization of aniline derivatives with sulfur monochloride has also been explored to create polymers with novel backbones consisting of nitrogen and sulfur, exhibiting a range of colors depending on the electronic nature of the aniline substituent. mdpi.comsigmaaldrich.com

Table 2: Comparison of Properties of Polymers Derived from Aniline and its Derivatives

| Monomer | Polymer Abbreviation | Key Properties of the Polymer | Potential Applications |

| Aniline | PANI | High conductivity (doped), good environmental stability, poor processability. nih.gov | Conducting materials, sensors, corrosion inhibitors. scirp.org |

| o-methoxyaniline | POMA | Better solubility than PANI, forms self-assembled nanostructures. nih.govmdpi.com | Processable conducting materials, nanodevices. |

| 2-(1-methylbut-2-en-1-yl)aniline | P-PA | Soluble in organic solvents, sensitive to moisture and ammonia (B1221849). scirp.orgnih.gov | Chemical sensors. scirp.orgnih.gov |

| This compound | Hypothetical | Expected to have good solubility, potential for metal coordination, and tunable electronic properties. | Multifunctional materials, sensors, catalysts. |

Optoelectronic and Electronic Materials Research

The combination of an electron-donating methoxy-substituted aniline and an electron-accepting pyridine ring suggests that this compound could possess interesting photophysical properties. Such donor-acceptor molecules are often investigated for their potential in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research on related compounds supports this potential. For instance, single crystals of 4-methoxy-2-nitroaniline (B140478) have been grown and characterized for their optical and nonlinear optical properties. Bipyridine derivatives, which share the pyridine moiety, are extensively used in supramolecular structures and materials with applications in photosensitizers and electronic devices. The incorporation of this compound or its polymeric form into electronic devices could lead to materials with tunable charge transport characteristics and light-emitting properties. The ability of the pyridine nitrogen to coordinate with metal ions also opens up the possibility of creating phosphorescent materials for OLED applications. nih.gov

Mechanistic Studies in Advanced Chemical Transformations

The reactivity of the N-H bond, the aromatic rings, and the pyridine nitrogen in this compound makes it a compelling substrate for studying the mechanisms of various advanced chemical transformations.

Mechanistic studies on the reactions of anilines are plentiful. For example, the reaction of 4-methyl aniline with hydroxyl radicals has been studied computationally to understand its atmospheric chemistry. The insights from such studies could be applied to understand the degradation pathways of this compound.

Furthermore, the synthesis of substituted anilines often involves complex, multi-step reactions, and understanding their mechanisms is crucial for optimizing reaction conditions and yields. The synthesis of this compound itself likely proceeds via a reductive amination or a related nucleophilic substitution reaction, the mechanism of which could be investigated in detail. The compound could also serve as a ligand in transition-metal-catalyzed reactions, where it could influence the catalytic cycle through its electronic and steric properties. The study of its coordination behavior and the subsequent reactivity of the resulting metal complexes would provide valuable mechanistic insights into catalytic processes.

Interdisciplinary Research Outlook and Emerging Avenues

The unique structural combination of an electron-rich aromatic amine (4-methoxyaniline) and a versatile heterocyclic ring (pyridine) in this compound positions it as a molecule of significant interest at the crossroads of several scientific disciplines. The interdisciplinary research outlook for this compound and its derivatives is expanding, driven by the synergistic properties of its constituent moieties. Emerging avenues of investigation are primarily focused on materials science, catalysis, and medicinal chemistry, where the compound's electronic and structural characteristics can be strategically exploited.

The 4-methoxyphenyl (B3050149) group, a derivative of aniline, is known to be a valuable component in the development of new materials, with the potential to be incorporated into polymers to enhance properties such as conductivity and durability. solubilityofthings.com The pyridine ring, on the other hand, is a common feature in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and ligands for catalysis. lucintel.comrsc.org The combination of these two fragments in a single molecule opens up possibilities for creating novel functional materials and catalysts with tailored properties.

In the realm of materials science , derivatives of 4-methoxyphenyl and pyridine are being explored for applications in organic light-emitting diodes (OLEDs). chemimpex.com The inherent fluorescence and charge-transport properties of such structures are key to advancing display technologies. The ability to functionalize the pyridine ring allows for the fine-tuning of the electronic properties, which is crucial for optimizing the performance of these materials. rsc.orgnih.gov

The field of catalysis represents another promising frontier. Aniline derivatives can act as catalysts, particularly in reactions like hydrazone formation. rsc.org Furthermore, pyridine-based ligands are extensively used in coordination chemistry to create novel catalysts. chemimpex.comnih.gov The bidentate nature of this compound, with potential coordination sites at the pyridine nitrogen and the secondary amine, makes it an attractive candidate for the synthesis of new metal complexes that could exhibit unique catalytic activities.

In medicinal chemistry , both pyridine and aniline derivatives are foundational scaffolds in drug discovery. lucintel.comnih.gov Pyridine-containing compounds are prevalent in a wide range of pharmaceuticals, including antiviral and anti-inflammatory drugs. lucintel.com The structural motif of this compound could serve as a template for the design of new therapeutic agents. Research into related pyridine derivatives has already shown potential in developing treatments for a variety of diseases. bcrcp.ac.inresearchgate.net

The ongoing research into the functionalization of pyridines and the synthesis of new derivatives continues to broaden the potential applications of this class of compounds. nih.govchemrxiv.orgresearchgate.net The development of green synthesis methods for pyridine derivatives is also a significant trend, aiming to reduce the environmental impact of chemical production. lucintel.com

The following table summarizes the potential interdisciplinary applications and the types of related derivatives being investigated.

| Research Area | Potential Applications of Derivatives | Related Derivative Types |

| Materials Science | Organic Light-Emitting Diodes (OLEDs), Conductive Polymers | 4-(4-Methoxyphenyl)pyridine, Pyridine-based polymers |

| Catalysis | Nucleophilic Catalysis, Ligands for Transition Metal Complexes | p-Substituted aniline derivatives, Pyridine-based ligands |

| Medicinal Chemistry | Antiviral, Anti-inflammatory, Antibacterial agents | Pyridine-containing pharmaceuticals, Functionalized anilines |

Further exploration into the synthesis and properties of metal complexes of this compound and the polymerization of its derivatives could lead to significant advancements in these interdisciplinary fields.

Q & A

Q. Basic

- NMR spectroscopy : 1H/13C NMR confirms regioselectivity and electronic environments (e.g., methoxy protons at ~3.8 ppm, pyridinyl protons at 8.1–8.5 ppm) .

- FT-IR/Raman : Identifies functional groups (e.g., N-H stretches at 3300–3400 cm⁻¹, C=N vibrations at ~1600 cm⁻¹) .

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/n) reveal intermolecular hydrogen bonds (N–H···O, C–H···O) critical for stability .

Q. Advanced

- DFT/B3LYP calculations : Predict vibrational frequencies and hydrogen bond strengths (e.g., N–H···O bond lengths ~1.9 Å) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 12% contribution from H···O contacts) .

How do steric and electronic effects influence substitution kinetics in palladium complexes of this ligand?

Q. Advanced

- Substitution studies : Coordinated chloride ligands in PdL4 undergo nucleophilic displacement by thioureas (TU, DMTU, TMTU) under pseudo-first-order conditions.

- Kinetic trends : Rate constants (kobs) decrease with bulky nucleophiles (e.g., kobs for TMTU is 3× lower than TU), highlighting steric hindrance .

- Activation parameters : ΔH‡ and ΔS‡ values derived from Eyring plots suggest associative mechanisms .

What strategies optimize enantioselective synthesis of derivatives like 4-methoxy-N-(1-phenylethyl)aniline?

Q. Advanced

- Chiral organocatalysts : (S)-1-Adamantyl-phenylphosphonothioic acid ((S)-2a) in toluene at 60°C achieves 84% yield and 10% ee .

- Continuous flow reactors : PS-supported catalysts enable enantioselective reductions (up to 94% yield, 85% ee), though catalyst decomposition over time reduces ee (73% after 7 hours) .

- Chiral resolution : HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separates enantiomers .

How do non-covalent interactions govern the solid-state packing of related derivatives?

Q. Advanced

- Hydrogen bonding : In 4-methoxy-N-(4-nitrobenzyl)aniline, N–H···O (2.12 Å) and C–H···O (2.35 Å) bonds stabilize herringbone packing .

- AIM/NBO analysis : Electron density (ρ ~0.03 a.u.) at bond critical points confirms moderate hydrogen bond strengths .

- Thermal stability : Stronger H-bond networks correlate with higher melting points (e.g., 145°C for nitro derivatives vs. 120°C for methoxy analogs) .

What computational tools predict the reactivity and bioactivity of this compound?

Q. Advanced

- HOMO-LUMO analysis : Energy gaps (ΔE ~4.5 eV) indicate charge-transfer potential, relevant for catalytic or optoelectronic applications .

- Molecular docking : Simulations against Aspergillus niger and Staphylococcus aureus show binding affinities (-8.2 kcal/mol) via hydrophobic and π-π interactions .

- MD simulations : RMSD values (<2 Å over 50 ns) confirm stable ligand-protein complexes .

What safety protocols are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.